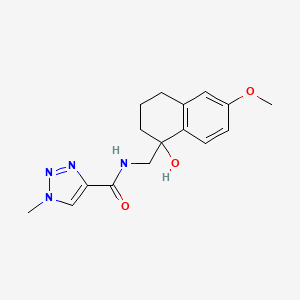

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Description

This compound features a 1,2,3-triazole core substituted with a methyl group at position 1 and a carboxamide group at position 2. The carboxamide is further functionalized with a (1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl moiety.

Properties

IUPAC Name |

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-1-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3/c1-20-9-14(18-19-20)15(21)17-10-16(22)7-3-4-11-8-12(23-2)5-6-13(11)16/h5-6,8-9,22H,3-4,7,10H2,1-2H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOFODPWNOVNHGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCC2(CCCC3=C2C=CC(=C3)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure with a tetrahydronaphthalene core, hydroxyl and methoxy substituents, and a triazole moiety. The molecular formula is , indicating the presence of nitrogen and oxygen functionalities that may contribute to its biological properties.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. By inhibiting FAAH, the compound may elevate endocannabinoid levels, potentially influencing pain and inflammatory responses.

- Target Interaction : The triazole ring can interact with various biological targets. For instance, triazole derivatives are known to bind to proteins involved in cancer pathways, suggesting that this compound may exhibit anticancer properties .

Anticancer Activity

Recent studies have demonstrated that triazole-containing compounds exhibit significant antiproliferative effects against various cancer cell lines. For example:

- In Vitro Studies : Compounds similar to this compound have shown IC50 values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT116) cell lines .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Example 1 | MCF-7 | 1.1 | Apoptosis induction via Bcl-2 pathway |

| Example 2 | HCT116 | 2.6 | Inhibition of thymidylate synthase |

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, indicating that this compound may also possess antimicrobial activity .

Case Studies

Several studies have evaluated the biological effects of triazole derivatives:

- Anticancer Evaluation : A study assessed a series of triazole derivatives for their ability to inhibit cancer cell proliferation. The results indicated that modifications in the triazole structure significantly enhanced anticancer potency .

- Enzyme Inhibition : Research on FAAH inhibitors highlighted the role of hydroxyl and methoxy groups in enhancing binding affinity and selectivity for the enzyme.

Comparison with Similar Compounds

1,2,3-Triazole Derivatives with Benzyl Substituents

Compounds 7, 8, 9, and 10 from share the 1,2,3-triazole core but differ in substituents:

- Compound 7 : 4-iodobenzyl group.

- Compound 8 : Benzyl group linked to a dihydropyrimidine-carboxylate.

- Compound 9 : 4-fluorobenzyl with dihydropyrimidine-carboxylate.

- Compound 10 : 4-chlorobenzyl with dihydropyrimidine-carboxylate.

Key Differences :

1,2,3-Triazole-4-Carbohydrazones ()

A series of 5-methyl-1-(p-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazones was synthesized, featuring hydrazone linkages instead of carboxamides.

Key Differences :

- Hydrazone vs. Carboxamide: Hydrazones are more prone to hydrolysis under acidic conditions, whereas carboxamides offer greater stability.

- Substituent Effects : The nitro group in these compounds enhances electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound. This difference could influence redox activity and antioxidant properties .

Bioactivity and Computational Insights

Bioactivity Clustering ()

Compounds with structural similarities often cluster by bioactivity. However, the tetrahydronaphthalene group may confer unique selectivity .

Computational Similarity Metrics ()

Tanimoto and Dice indices quantify molecular similarity. For example:

- Tetrahydronaphthalene vs. Benzyl Groups : Lower similarity scores due to steric and electronic differences.

- Carboxamide vs.

Data Tables

Table 1: Structural Comparison of Selected 1,2,3-Triazole Derivatives

Table 2: Predicted Bioactivity Based on Structural Features

Q & A

Q. Advanced

- Quantum chemical calculations (e.g., DFT) model electronic properties and reaction pathways, guiding synthetic modifications .

- Molecular docking (AutoDock, Schrödinger) predicts binding affinities to targets like enzymes or receptors .

- Molecular dynamics simulations assess conformational stability in aqueous environments .

Validate predictions with experimental data (e.g., kinetic assays) to establish reliability .

What initial steps are recommended for evaluating the compound’s biological activity?

Basic

Begin with in vitro screening :

- Antimicrobial assays (e.g., MIC against Gram+/Gram– bacteria) .

- Cytotoxicity profiling (MTT assay on mammalian cell lines) to establish safety thresholds .

- Dose-response curves to quantify potency (IC₅₀/EC₅₀) .

Use PubChem or ChEMBL databases to benchmark against structurally similar compounds .

How can researchers investigate molecular interactions between this compound and biological targets?

Q. Advanced

- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding kinetics and thermodynamics .

- X-ray crystallography or Cryo-EM for resolving binding modes at atomic resolution .

- Metabolomics/proteomics to identify downstream effects in cellular pathways .

Cross-reference findings with computational predictions to refine mechanistic models .

What methodologies address stability challenges during storage or in biological systems?

Q. Advanced

- Forced degradation studies (acid/base hydrolysis, oxidative stress) to identify vulnerable functional groups .

- Lyophilization or nanoparticle encapsulation to enhance shelf life .

- Real-time stability monitoring via HPLC-MS under varying conditions (humidity, temperature) .

Document degradation products and pathways to inform formulation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.